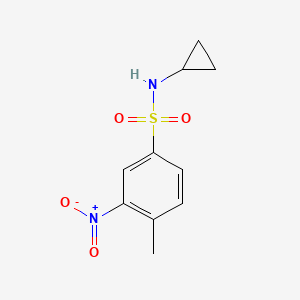

![molecular formula C9H11N3O4S B2798062 ETHYL 2-{2-[(E)-CARBAMOYL(HYDROXYIMINO)METHYL]-1,3-THIAZOL-4-YL}ACETATE CAS No. 327088-16-4](/img/structure/B2798062.png)

ETHYL 2-{2-[(E)-CARBAMOYL(HYDROXYIMINO)METHYL]-1,3-THIAZOL-4-YL}ACETATE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl cyanohydroxyiminoacetate (Oxyma) is the oxime of ethyl cyanoacetate . It is used as an additive for carbodiimides, such as dicyclohexylcarbodiimide (DCC) in peptide synthesis . It acts as a neutralizing reagent for the basicity or nucleophilicity of the DCC due to its pronounced acidity (pKa 4.60) and suppresses base catalyzed side reactions, particularly racemization .

Synthesis Analysis

Ethyl cyanohydroxyiminoacetate is obtained in the reaction of ethyl cyanoacetate and nitrous acid (from sodium nitrite and acetic acid) in 87% yield . Due to the rapid hydrolysis of the ester, the reaction should be carried out at pH 4.5 . The compound can be purified by recrystallization from ethanol or ethyl acetate .Molecular Structure Analysis

The chemical formula of Ethyl cyanohydroxyiminoacetate is C5H6N2O3 . In its crystalline form, the compound is present as an oxime, whereas it exists as a salt or in a strongly basic solution predominantly as a tautomeric nitrosoisomer in anionic form .Chemical Reactions Analysis

Ethyl cyanohydroxyiminoacetate is used as a coupling additive in peptide synthesis, both in conventional peptide linking in solution and in automated Merrifield synthesis on a solid-phase peptide synthesis . It is used together with coupling reagents such as carbodiimides .Physical and Chemical Properties Analysis

Ethyl cyanohydroxyiminoacetate is a white solid . It is soluble in many solvents common in the synthesis of peptides, such as dichloromethane or dimethylformamide (DMF) .Applications De Recherche Scientifique

Biodegradation and Environmental Fate

One study reviewed the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate similar in terms of its ether functionalities. This study highlights microbial degradation pathways and the potential for bioremediation strategies in contaminated soil and groundwater. It detailed the aerobic biodegradation process, identifying specific microorganisms and enzymes involved, such as monooxygenase and alkane hydroxylases, which could be relevant to understanding the environmental interactions of similar compounds (Thornton et al., 2020).

Ionic Liquid Applications

Another area of interest is the application of ionic liquids in industrial processes, such as the dissolution of biopolymers. For instance, 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]) has been studied for its potential in dissolving cellulose and chitin, showcasing the importance of understanding the toxicity and environmental impact of such compounds before industrial scale-up. This review suggests a methodology for evaluating the toxicity of ionic liquids, potentially applicable to assessing related compounds' safety (Ostadjoo et al., 2018).

Chemical Synthesis and Modification

Research on polysaccharides interaction with ionic liquids, such as the chemical modification of cellulose using ionic liquids as a reaction medium, provides insights into the solubility and reactivity of complex molecules. This could inform methodologies for synthesizing or modifying compounds with similar structural features or requirements (Heinze et al., 2008).

Environmental and Health Impact Reviews

Reviews on the environmental and health impacts of chemicals, such as the synthesis and biological importance of specific compound classes, can provide a framework for understanding the broader implications of chemical use and exposure. For instance, studies on the genotoxicity of 1-ethyl-1-nitrosourea (ENU) and the carcinogenic potential of lower acrylates offer insights into the mutagenic and carcinogenic risks of chemicals, which could be relevant for assessing related compounds' safety profiles (Shibuya & Morimoto, 1993; Suh et al., 2018).

Mécanisme D'action

Target of Action

Ethyl 2-[2-(carbamoyl(hydroxyimino)methyl)-1,3-thiazol-4-yl]acetate, also known as Ethyl (hydroxyimino)cyanoacetate or Oxyma, is primarily used as an additive for carbodiimides . Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are commonly used in peptide synthesis . Therefore, the primary target of Oxyma is the carbodiimide compounds used in peptide synthesis.

Mode of Action

Oxyma acts as a neutralizing reagent for the basicity or nucleophilicity of the carbodiimides . It suppresses base catalyzed side reactions, in particular, racemization . This is due to its pronounced acidity (pKa 4.60) .

Biochemical Pathways

Oxyma is involved in the biochemical pathways of peptide synthesis . It is used as a coupling additive in the conventional peptide linking in solution, as well as in automated Merrifield synthesis on a solid-phase peptide synthesis .

Pharmacokinetics

It is known that oxyma is a solid compound that is soluble in many solvents common in the synthesis of peptides, such as dichloromethane or dimethylformamide (dmf) .

Result of Action

The use of Oxyma in peptide synthesis results in high yields and low racemization of the peptides . For example, the stepwise liquid-phase synthesis of the dipeptide Z-L-Phg-L-Val-OMe yields the LL-product with 81-84% which is free from racemic DL dipeptide .

Action Environment

The action of Oxyma is influenced by the pH of the environment. The reaction of ethyl cyanoacetate and nitrous acid to obtain Oxyma should be carried out at pH 4.5 . In a buffered phosphoric acid environment, the product can even be obtained in virtually quantitative yield . Furthermore, Oxyma exhibits a markedly slowed thermal decomposition on heating, making it a safer alternative to other peptide-linking reagents .

Orientations Futures

The use of Ethyl cyanohydroxyiminoacetate in peptide synthesis is well-established . Its simple preparative accessibility, uncritical behavior at temperatures below 80 °C, and the high yields and low racemization of the peptides obtained have made it widely used as an additive in peptide syntheses . Future research may continue to explore its potential applications and efficiencies in various synthetic processes.

Propriétés

IUPAC Name |

ethyl 2-[2-[(E)-C-carbamoyl-N-hydroxycarbonimidoyl]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4S/c1-2-16-6(13)3-5-4-17-9(11-5)7(12-15)8(10)14/h4,15H,2-3H2,1H3,(H2,10,14)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARHDQKBLXPAHZ-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)C(=NO)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC1=CSC(=N1)/C(=N/O)/C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2797980.png)

![N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2797987.png)

![N-(3,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2797997.png)

![2,6-Bis(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2798000.png)

![2-[2-(benzenesulfonyl)acetamido]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2798001.png)